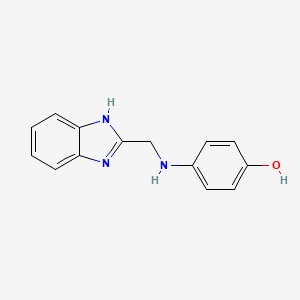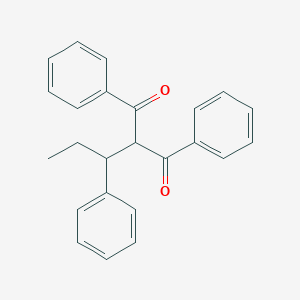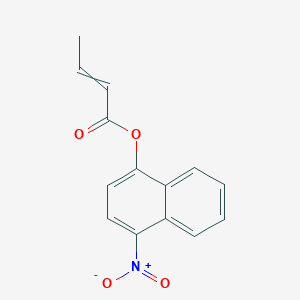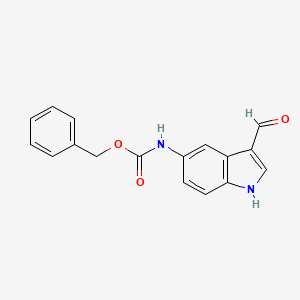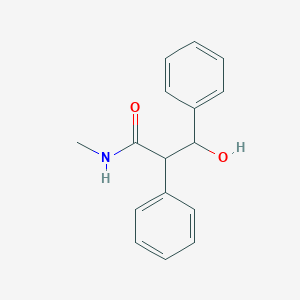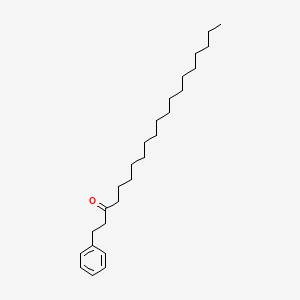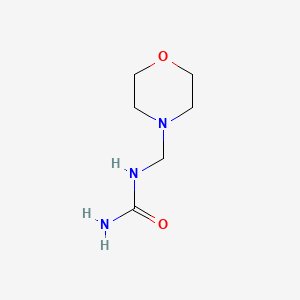
1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate is an organic compound characterized by the presence of a benzodioxole ring attached to a dimethylpropyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate typically involves the acylation of 1,3-benzodioxole derivatives. One common method includes the reaction of 1,3-benzodioxole with an appropriate acylating agent under acidic conditions. For instance, the use of acetic anhydride in the presence of a catalyst such as sulfuric acid can facilitate the formation of the acetate ester .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous acidic catalysts can be employed to streamline the acylation reaction, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated benzodioxole derivatives.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and anti-inflammatory properties
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The compound may also interact with cellular pathways involved in apoptosis and cell cycle regulation, contributing to its potential anticancer properties .
Comparaison Avec Des Composés Similaires
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-3-N-fused heteroaryl indoles: Investigated for their anticancer activities.
Benzodioxole derivatives with aryl acetate groups: Studied for their COX inhibitory and cytotoxic properties.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate stands out due to its unique structural combination of a benzodioxole ring and a dimethylpropyl acetate group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6282-23-1 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
[1-(1,3-benzodioxol-5-yl)-2,2-dimethylpropyl] acetate |
InChI |
InChI=1S/C14H18O4/c1-9(15)18-13(14(2,3)4)10-5-6-11-12(7-10)17-8-16-11/h5-7,13H,8H2,1-4H3 |
Clé InChI |
VXZUGUIEOPQBGY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC2=C(C=C1)OCO2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


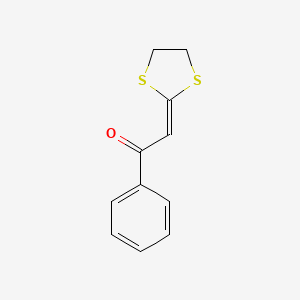
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)

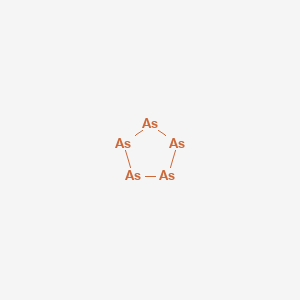
![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)

